

# Pharmacodynamics and cellular uptake of fructose diphosphate sodium in vitro

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Compound of Interest						
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An in-depth analysis of the cellular uptake and pharmacodynamic effects of fructose diphosphate (FDP) in vitro reveals its significant role in cellular energy metabolism and as a modulator of key enzymatic pathways. This technical guide synthesizes available data on its uptake kinetics, its impact on cellular bioenergetics, and the experimental methodologies used to elucidate these properties.

### **Pharmacodynamics of Fructose Diphosphate**

Fructose-1,6-diphosphate is a central intermediate in the glycolytic pathway, and its pharmacodynamic effects in vitro are primarily linked to its influence on cellular energy metabolism. Exogenously administered FDP has been shown to be taken up by cells and utilized as a glycolytic substrate, leading to an increase in adenosine triphosphate (ATP) production. This effect is particularly beneficial in cells under hypoxic or ischemic conditions, where endogenous glucose metabolism is compromised.[1][2]

Beyond its role as a metabolic substrate, FDP is a potent allosteric activator of key glycolytic enzymes. It stimulates the activity of phosphofructokinase-1 (PFK-1) and pyruvate kinase, two critical regulatory points in glycolysis.[1][3] This activation enhances the overall glycolytic flux, leading to increased ATP and creatine phosphate levels.[1] Furthermore, FDP can modulate other metabolic pathways; for instance, it can shunt glucose-6-phosphate into the pentose phosphate pathway, thereby increasing the production of NADPH and glutathione, which are crucial for cellular antioxidant defense.[4]



Recent studies have also uncovered additional pharmacodynamic actions of FDP. It has been shown to chelate iron, potentially mitigating oxidative stress through the Fenton reaction.[3] Moreover, there is evidence for extracellular actions of FDP, including the modulation of ion channels, such as voltage-activated calcium channels.[4] At high concentrations, FDP has been observed to inhibit the proliferation and migration of certain cell types, including smooth muscle and endothelial cells, in vitro.

### **Cellular Uptake of Fructose Diphosphate**

The cellular uptake of a highly charged molecule like fructose diphosphate is a complex process. While phosphorylated sugars are generally not expected to readily cross the cell membrane, in vitro studies have unequivocally demonstrated that exogenous FDP is internalized by various cell types.[2][5] The precise mechanism of uptake is still under investigation but appears to involve both saturable and non-saturable components.

In rat cardiac myocytes, a high-affinity, saturable uptake system has been characterized, which is active at micromolar concentrations of FDP.[6] This system is competitively inhibited by other phosphorylated sugars and adenine nucleotides like ATP, ADP, and AMP.[6] At higher, millimolar concentrations, a non-saturable uptake mechanism becomes dominant.[6] The uptake process is temperature-dependent, with a calculated activation energy comparable to that of other membrane transport processes.[6] While FDP uptake is observed in multiple cell lines, it is notably efficient in cardiac myocytes.[6]

# Data Presentation Table 1: In Vitro Cellular Uptake of Fructose Diphosphate and Analogs



Cell Type	Compound	Uptake Parameter	Value	Reference
Rat Cardiac Myocytes	Fructose-1,6- bisphosphate	Apparent Affinity of Inhibitors (Phosphorylated Sugars)	40-500 μΜ	[6]
Rat Cardiac Myocytes	Fructose-1,6- bisphosphate	Apparent Affinity of Inhibitors (ATP, ADP, AMP)	0.2-0.5 mM	[6]
Rat Cardiac Myocytes	Fructose-1,6- bisphosphate	Activation Energy	15-50 kJ/mol	[6]
Human Amniotic Mesenchymal Stem Cells	18F-FDG (Glucose Analog)	Average Cellular Activity	0.670 ± 0.028 fCi/μm²	[7]
Human Induced Pluripotent Stem Cells	18F-FDG (Glucose Analog)	Average Cellular Activity	0.540 ± 0.026 fCi/μm²	[7]
Macrophages	18F-FDG (Glucose Analog)	Average Cellular Activity	0.430 ± 0.023 fCi/μm²	[7]

# Table 2: In Vitro Pharmacodynamic Effects of Fructose Diphosphate



Cell/Enzyme System	Parameter Measured	FDP Concentration	Observed Effect	Reference
Primary Murine Hepatocytes	Cellular ATP levels	50 mM	70-80% depletion within 5 minutes	[8]
Phosphofructokin ase-1 (from T. circumcincta)	K(½) for Fructose-6- Phosphate (in presence of high ATP)	Not Applicable	Increased from 0.35 to 0.75 mM in L3 stage	[9]
Yeast Pyruvate Kinase	Enzyme Activity	Not Specified	Allosteric activation	[10][11]
Human Endothelial and Rat Smooth Muscle Cells	Cell Proliferation and Migration	10 mg/ml	Inhibition	

## **Experimental Protocols**

# Protocol 1: General Cellular Uptake Assay for Fructose Diphosphate Using a Fluorescent Analog (e.g., NBD-Fructose)

This protocol is adapted from methods for fluorescent glucose analogs and can be used to study the kinetics of FDP uptake.[1]

- Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate to achieve 80-90% confluency on the day of the experiment.
- Cell Washing: On the day of the experiment, gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove residual sugars.
- Incubation: Incubate the cells with a fluorescent FDP analog (e.g., NBD-FDP) in PBS at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes). For inhibition studies, pre-incubate



cells with the inhibitor for 15-30 minutes before adding the fluorescent analog.

- Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
- Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
- Data Analysis: Plot fluorescence intensity against time to determine uptake kinetics. For inhibition studies, plot fluorescence against inhibitor concentration to calculate the IC50 value.

## Protocol 2: Measurement of Intracellular ATP Levels Following FDP Treatment

This protocol allows for the quantification of changes in cellular energy status in response to FDP.

- Cell Culture and Treatment: Culture cells to the desired confluency in a multi-well plate. Treat the cells with various concentrations of FDP for different time periods.
- Cell Lysis: After treatment, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer (e.g., boiling water or a commercially available ATP-releasing reagent).
- ATP Quantification: Use a commercial ATP assay kit (e.g., luciferase-based) to measure the ATP concentration in the cell lysates. This typically involves adding a reagent that produces light in the presence of ATP.
- Luminometry: Measure the light output using a luminometer.
- Data Normalization: Normalize the ATP levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
- Data Analysis: Express the results as a percentage of the ATP levels in untreated control cells.



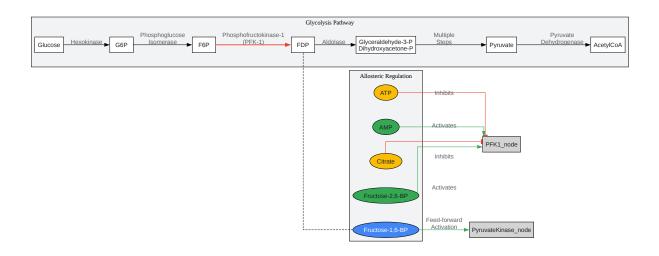
# Protocol 3: In Vitro Enzyme Activity Assay (Phosphofructokinase-1)

This protocol can be used to assess the effect of FDP on the activity of key glycolytic enzymes.

- Reaction Mixture Preparation: Prepare a reaction buffer containing all the necessary components for the PFK-1 reaction except the enzyme. This typically includes Tris-HCl buffer, MgCl<sub>2</sub>, ATP, NADH, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. Fructose-6-phosphate will be the substrate.
- Enzyme Addition: Add the purified PFK-1 enzyme or cell lysate containing the enzyme to the reaction mixture to initiate the reaction.
- Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which
  corresponds to the oxidation of NADH. This is a coupled enzyme assay where the product of
  the PFK-1 reaction is ultimately converted to glycerol-3-phosphate, consuming NADH in the
  process.
- Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. To study the effect of FDP, include varying concentrations of FDP in the reaction mixture and observe its impact on the reaction rate.

### **Visualizations**

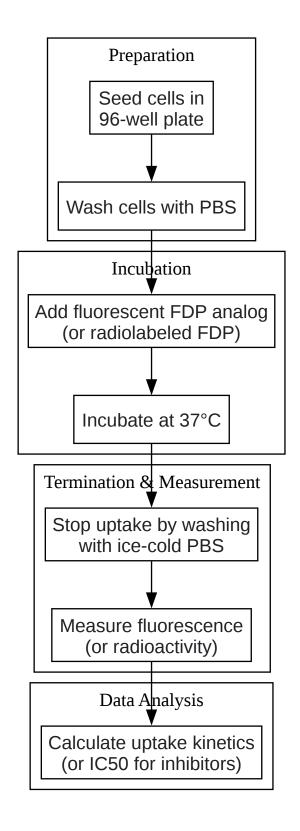




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Caption: Allosteric regulation of glycolysis by fructose-1,6-bisphosphate and other key metabolites.





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Caption: Experimental workflow for measuring the cellular uptake of fructose diphosphate in vitro.



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